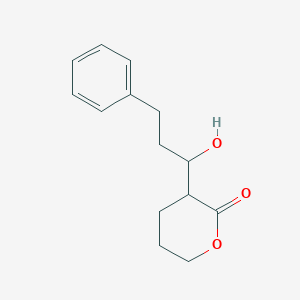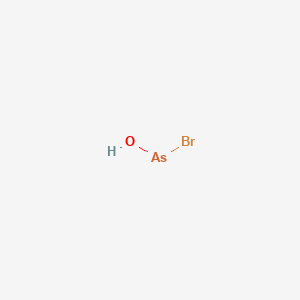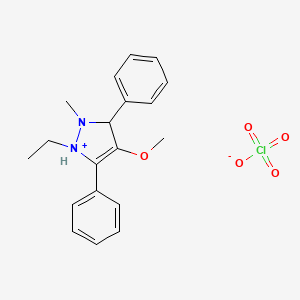
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes methyl and propoxy groups attached to the pyrazole ring, as well as two 3-methylphenyl groups
Vorbereitungsmethoden
The synthesis of 1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazole core, followed by the introduction of the methyl, propoxy, and 3-methylphenyl substituents. Common reagents used in these reactions include hydrazines, aldehydes, and alkyl halides. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers may explore its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its pharmacological effects, such as its potential to act as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Wirkmechanismus
The mechanism by which 1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole exerts its effects is not well-understood. like other pyrazole derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes, receptors, or other proteins, leading to various biochemical effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-3,5-bis(4-methylphenyl)-4-propoxy-1H-pyrazole: This compound has a similar structure but with 4-methylphenyl groups instead of 3-methylphenyl groups.
1-Methyl-3,5-diphenyl-4-propoxy-1H-pyrazole: This compound lacks the methyl groups on the phenyl rings, making it less sterically hindered.
1-Methyl-3,5-bis(3-chlorophenyl)-4-propoxy-1H-pyrazole: This compound has chlorine atoms instead of methyl groups on the phenyl rings, which can significantly alter its chemical properties.
Eigenschaften
CAS-Nummer |
60627-74-9 |
|---|---|
Molekularformel |
C21H24N2O |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-methyl-3,5-bis(3-methylphenyl)-4-propoxypyrazole |
InChI |
InChI=1S/C21H24N2O/c1-5-12-24-21-19(17-10-6-8-15(2)13-17)22-23(4)20(21)18-11-7-9-16(3)14-18/h6-11,13-14H,5,12H2,1-4H3 |
InChI-Schlüssel |
SIEJLBYFBJFXFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(N(N=C1C2=CC=CC(=C2)C)C)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)

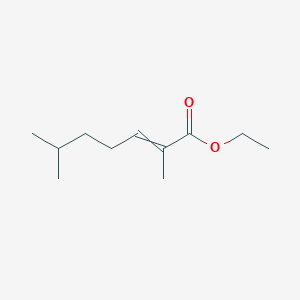
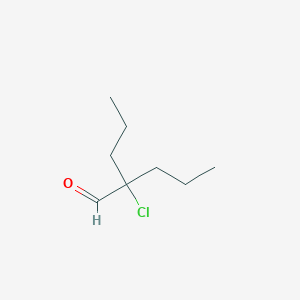

![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)


